molecular formula C19H20FN5O3S B2496067 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 852170-10-6

2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2496067
CAS RN: 852170-10-6
M. Wt: 417.46
InChI Key: CGIHGKTXADUZON-UHFFFAOYSA-N
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Description

2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C19H20FN5O3S and its molecular weight is 417.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antitumor Activity : A study focused on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives, using citrazinic acid as a starting material. These compounds displayed good antibacterial and antifungal activities comparable to streptomycin and fusidic acid, indicating their potential for developing new antimicrobial agents (A. Hossan et al., 2012).

  • Anticonvulsant and Antidepressant Properties : Another research explored the design, synthesis, and evaluation of pyrido[2,3-d]pyrimidine derivatives as potential anticonvulsants and antidepressants. Some derivatives showed significant anticonvulsant activity and were more efficient than the reference drug, carbamazepine, in pharmacological tests (Hong-jian Zhang et al., 2016).

  • Anti-HIV-1 Activity : Research into the synthesis and evaluation of 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones revealed compounds with virus-inhibiting properties against type 1 human immunodeficiency virus (HIV-1), suggesting their potential in HIV-1 treatment strategies (M. Novikov et al., 2004).

  • Anticancer Research : A study on the synthesis of amino acid ester derivatives containing 5-fluorouracil indicated selective antitumor activities, highlighting the role of chemical synthesis in developing new anticancer compounds (J. Xiong et al., 2009).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be described. This could involve binding to a specific protein, inhibiting an enzyme, or interacting with DNA .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c1-4-13-22-16-15(18(27)25(3)19(28)24(16)2)17(23-13)29-10-14(26)21-9-11-5-7-12(20)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIHGKTXADUZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC(=O)NCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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